1-(Benzylideneamino)parabanic Acid 1-(Benzylideneamino)parabanic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20237147
InChI: InChI=1S/C10H7N3O3/c14-8-9(15)13(10(16)12-8)11-6-7-4-2-1-3-5-7/h1-6H,(H,12,14,16)/b11-6+
SMILES:
Molecular Formula: C10H7N3O3
Molecular Weight: 217.18 g/mol

1-(Benzylideneamino)parabanic Acid

CAS No.:

Cat. No.: VC20237147

Molecular Formula: C10H7N3O3

Molecular Weight: 217.18 g/mol

* For research use only. Not for human or veterinary use.

1-(Benzylideneamino)parabanic Acid -

Specification

Molecular Formula C10H7N3O3
Molecular Weight 217.18 g/mol
IUPAC Name 1-[(E)-benzylideneamino]imidazolidine-2,4,5-trione
Standard InChI InChI=1S/C10H7N3O3/c14-8-9(15)13(10(16)12-8)11-6-7-4-2-1-3-5-7/h1-6H,(H,12,14,16)/b11-6+
Standard InChI Key QMHLKOIIYHZAID-IZZDOVSWSA-N
Isomeric SMILES C1=CC=C(C=C1)/C=N/N2C(=O)C(=O)NC2=O
Canonical SMILES C1=CC=C(C=C1)C=NN2C(=O)C(=O)NC2=O

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

1-(Benzylideneamino)parabanic acid is formally designated as 1-[(E)-benzylideneamino]imidazolidine-2,4,5-trione under IUPAC nomenclature . Its molecular formula, C₁₀H₇N₃O₃, corresponds to a molecular weight of 217.18 g/mol . The compound features a parabanic acid core (a 2,4,5-trioxoimidazolidine ring) substituted at the 1-position by a benzylideneamino group .

Key Identifiers:

PropertyValueSource
CAS Number42839-64-5
PubChem CID12235328
SMILES (Isomeric)C1=CC=C(C=C1)/C=N/N2C(=O)C(=O)NC2=O
InChIKeyQMHLKOIIYHZAID-IZZDOVSWSA-N

Structural Analysis

The compound’s planar imidazolidinetrione ring is conjugated with the benzylidene moiety, creating a rigid, aromatic-rich framework. XLogP3 calculations indicate moderate lipophilicity (0.7), suggesting balanced solubility in polar aprotic solvents like DMSO and methanol . Hydrogen bonding capacity is defined by 1 donor and 4 acceptor sites, influencing its reactivity and crystalline solid-state behavior .

Synthesis and Manufacturing

Synthetic Route

The primary synthesis involves condensing benzaldehyde semicarbazone with oxalyl chloride in anhydrous diethyl ether under reflux. This two-step process achieves a yield of 74% and produces a white crystalline solid with a melting point of 205–207°C.

Reaction Conditions:

ParameterSpecificationSource
Reflux Duration2–3 hours
SolventAnhydrous diethyl ether
WorkupFiltration and recrystallization

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility but dissolves readily in DMSO and methanol . Stability data are scarce, though供应商 recommend desiccation and protection from light to mitigate hydrolytic degradation .

Computed Properties (PubChem)

PropertyValueMethod
Exact Mass217.0487 Da
Rotatable Bond Count2
Topological Polar SA86.6 Ų

Applications and Research Findings

Pharmaceutical Intermediate

1-(Benzylideneamino)parabanic acid is a precursor to 1-amino-5-hydroxyhydantoin, which is further functionalized into nitrofuran antibiotics like 5-hydroxy-1-[(5-nitrofurfurylidene)amino]hydantoin. These derivatives show broad-spectrum activity against Gram-negative bacteria, including E. coli and Proteus spp..

Material Science

The compound’s conjugated system has been explored for optoelectronic applications, though peer-reviewed studies remain limited .

PrecautionSpecificationSource
Personal EquipmentGloves, goggles, respirator
First AidFlush eyes with water for 15 min
Storage-20°C in airtight container

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